1,2-Dibromo-cyclopentanecarbonitrile
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Overview
Description
1,2-Dibromo-cyclopentanecarbonitrile is an organic compound with the molecular formula C6H7Br2N It is a derivative of cyclopentane, where two bromine atoms are attached to the first and second carbon atoms, and a nitrile group is attached to the carbon in the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The dibromination process typically involves the use of bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The nitrile group can be introduced using cyanide sources in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 1,2-Dibromo-cyclopentanecarbonitrile may involve large-scale bromination reactions followed by nitrile introduction. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2-Dibromo-cyclopentanecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclopentane: Lacks the nitrile group, making it less versatile in certain reactions.
Cyclopentanecarbonitrile: Lacks the bromine atoms, affecting its reactivity and applications.
1,2-Dibromo-3-cyanocyclopentane: Similar structure but with an additional substituent, altering its chemical properties.
Uniqueness
1,2-Dibromo-cyclopentanecarbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H7Br2N |
---|---|
Molecular Weight |
252.93 g/mol |
IUPAC Name |
1,2-dibromocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H7Br2N/c7-5-2-1-3-6(5,8)4-9/h5H,1-3H2 |
InChI Key |
ULTPLKTTYPXYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C#N)Br)Br |
Origin of Product |
United States |
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